N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H11BrFN3OS and its molecular weight is 392.25. The purity is usually 95%.
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Biological Activity
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C17H15BrN4OS, with a molecular weight of 396.29 g/mol. The compound features a thiadiazole ring substituted with bromine and fluorine atoms on the phenyl groups, which are crucial for its biological activity.
Synthetic Pathway
The synthesis typically involves the reaction of 4-bromobenzenesulfonyl hydrazine with thiocarbonyl compounds followed by acetamide formation. The synthetic route has been optimized to yield high purity and yield through various methods such as solvent evaporation and recrystallization from suitable solvents .
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl) derivatives have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results indicated promising antibacterial activity, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant cytotoxic effects in vitro.
In one study, cell viability assays showed that this compound inhibited the growth of MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment . Additionally, it induced apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed that the compound binds effectively to the active sites of enzymes critical for tumor growth, suggesting a mechanism for its anticancer activity .
Case Studies and Clinical Relevance
While extensive preclinical studies have shown promising results for this compound's antimicrobial and anticancer activities, further clinical trials are necessary to evaluate its safety and efficacy in humans. The selectivity index calculated during these studies indicates that this compound exhibits lower toxicity towards normal cells compared to cancer cells, making it a potential candidate for targeted therapy .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYLLXNCKQWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.